Haloxyfop-etotyl-d4
CAS No.:
Cat. No.: VC0210975
Molecular Formula: C₁₉H₁₅D₄ClF₃NO₅
Molecular Weight: 437.83
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₁₅D₄ClF₃NO₅ |
---|---|
Molecular Weight | 437.83 |
Introduction
Chemical Structure and Properties
Haloxyfop-etotyl-d4 is structurally identical to haloxyfop but incorporates four deuterium atoms (²H) at specific positions on its phenoxy ring. Its molecular formula is C₁₅H₁₁ClF₃NO₄, with deuterium substitution at the 2, 3, 5, and 6 positions of the phenoxy group . The molecular weight is 365.72 g/mol, slightly higher than non-deuterated haloxyfop (361.7 g/mol) .
Key Structural Features
The compound retains the core structural motifs of haloxyfop, including a pyridinyl group substituted with chlorine and trifluoromethyl moieties, linked via an ether bridge to the deuterated phenoxy ring.
Synthesis and Isotopic Labeling
Haloxyfop-etotyl-d4 is synthesized through a process involving deuteration of haloxyfop’s phenoxy ring. While specific reaction conditions are proprietary, general methods include:
-
Esterification: Conversion of haloxyfop’s free acid to the etotyl ester via reaction with ethylene glycol derivatives under acidic conditions.
-
Deuteration: Incorporation of deuterium into the phenoxy ring using deuterated solvents or reagents, such as D₂O or DCl, under catalytic or acidic conditions.
The etotyl group enhances solubility and stability, making the compound suitable for analytical applications.
Mechanism of Action and Herbicidal Activity
As a derivative of haloxyfop, Haloxyfop-etotyl-d4 shares the same biochemical target: acetyl-CoA carboxylase (ACCase). This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. Inhibition disrupts lipid metabolism in grassy weeds, leading to necrosis.
Analytical Applications
Haloxyfop-etotyl-d4 is primarily employed as an internal standard in quantitative analytical methods, compensating for matrix effects and instrument variability.
Common Techniques
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Metabolic Tracing:
-
Tracks the fate of haloxyfop in plants or animals, distinguishing between parent compound and metabolites.
-
Research Findings and Challenges
Case Study: Residue Analysis
A method published by Urairat et al. employed Haloxyfop-etotyl-d4 to quantify haloxyfop in infant formula, achieving limits of detection as low as 0.5 ng/g . This demonstrates its utility in food safety monitoring.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume